molecular formula C7H14ClNO B8104884 5-Oxa-8-azaspiro[3.5]nonane hcl

5-Oxa-8-azaspiro[3.5]nonane hcl

Cat. No.: B8104884
M. Wt: 163.64 g/mol
InChI Key: NISGVYLNIIGTDG-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[35]nonane hydrochloride is a chemical compound with a unique spirocyclic structure, which includes both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-8-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor molecule that contains both oxygen and nitrogen functionalities. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.

For example, a precursor such as 2-(2-hydroxyethyl)piperidine can undergo cyclization in the presence of a dehydrating agent like thionyl chloride to form the spirocyclic ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of 5-Oxa-8-azaspiro[3.5]nonane hydrochloride may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Oxa-8-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom within the ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

5-Oxa-8-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Oxa-8-azaspiro[3.5]nonane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets.

Comparison with Similar Compounds

5-Oxa-8-azaspiro[3.5]nonane hydrochloride can be compared with other spirocyclic compounds, such as:

    5-Oxa-2-azaspiro[3.5]nonane hydrochloride: This compound has a similar structure but differs in the position of the nitrogen atom within the ring.

    8-Azaspiro[4.5]decane hydrochloride: This compound has a larger ring system, which can influence its chemical properties and reactivity.

    1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride: This compound contains two oxygen atoms within the ring, which can affect its stability and reactivity.

The uniqueness of 5-Oxa-8-azaspiro[3.5]nonane hydrochloride lies in its specific ring structure and the presence of both oxygen and nitrogen atoms, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(3-1)6-8-4-5-9-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISGVYLNIIGTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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